(+)-2-Butyl butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

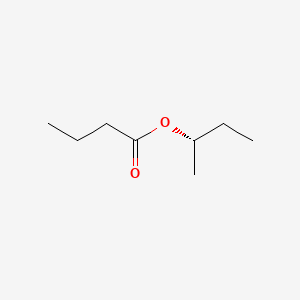

(+)-2-Butyl butyrate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by its fruity aroma, which makes it a popular choice in the formulation of perfumes and flavorings. The compound is also of interest in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-2-Butyl butyrate can be synthesized through esterification reactions, where butyric acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:

Butyric acid+Butanol→(+)-2-Butyl butyrate+Water

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where butyric acid and butanol are continuously fed into the reactor, and the ester is continuously removed. This method ensures high efficiency and yield of the desired ester. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

(+)-2-Butyl butyrate undergoes various chemical reactions, including:

Oxidation: The ester can be oxidized to form butyric acid and other oxidation products.

Reduction: Reduction of the ester can yield butanol and butyric acid.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to butyric acid and butanol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

Oxidation: Butyric acid and other carboxylic acids.

Reduction: Butanol and butyric acid.

Hydrolysis: Butyric acid and butanol.

Scientific Research Applications

Food Industry

- Flavoring Agent : Used extensively in the food industry to impart fruity flavors to beverages and confectionery products. Its natural occurrence in fruits enhances its appeal as a flavoring agent .

- Food Preservation : Exhibits potential antimicrobial properties, which can be harnessed for food preservation.

Cosmetic Industry

- Fragrance Component : Employed in perfumes and cosmetic formulations due to its aromatic properties. Its safety profile makes it suitable for topical applications .

Biofuels

- Sustainable Energy Source : Research indicates that (+)-2-butyl butyrate can be produced via microbial fermentation processes using renewable biomass feedstocks, positioning it as a potential biofuel component .

Microbial Fermentation

Recent studies have focused on the microbial synthesis of this compound using engineered strains of Clostridium tyrobutyricum. For instance:

- An engineered strain achieved a production yield of 62.59 g/L under optimized fed-batch fermentation conditions .

- The process involves utilizing fermentable sugars and optimizing metabolic pathways to enhance yield.

Enzymatic Synthesis

Enzyme-assisted synthesis has been explored as a more sustainable alternative to traditional chemical methods:

- A study demonstrated the use of immobilized Candida rugosa lipase for the esterification process, achieving up to 90.2% conversion efficiency under optimized conditions .

- The enzymatic approach minimizes hazardous by-products typically associated with chemical synthesis.

Case Studies

Mechanism of Action

The mechanism by which (+)-2-Butyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release butyric acid and butanol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.

Comparison with Similar Compounds

(+)-2-Butyl butyrate can be compared with other esters such as:

Ethyl butyrate: Similar fruity aroma but differs in the alcohol component (ethanol vs. butanol).

Methyl butyrate: Also has a fruity scent but is derived from methanol and butyric acid.

Butyl acetate: Another ester with a pleasant aroma, but derived from acetic acid and butanol.

The uniqueness of this compound lies in its specific combination of butyric acid and butanol, which imparts distinct chemical and sensory properties.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to determine the enantiomeric purity and structural identity of (+)-2-Butyl butyrate?

- Methodological Answer :

- Gas Chromatography (GC) with chiral columns is widely used to separate and quantify enantiomers. For example, studies on 2-butyl 7Z-dodecenoate enantiomers employed chiral GC to confirm purity .

- Nuclear Magnetic Resonance (NMR) with chiral solvating agents can differentiate enantiomers via distinct chemical shift patterns.

- Proton Transfer Reaction-Time of Flight-Mass Spectrometry (PTR-TOF-MS) enables real-time, high-resolution analysis of volatile compounds like this compound in field studies .

- Data Reference : In field experiments, traps baited with S-7-12 (a 2-butyl 7Z-dodecenoate enantiomer) attracted 136 Adscita mannii males, while R-7-12 attracted 9 Jordanita notata males, with GC-MS validating enantiomer purity .

- Data Reference : In field experiments, traps baited with S-7-12 (a 2-butyl 7Z-dodecenoate enantiomer) attracted 136 Adscita mannii males, while R-7-12 attracted 9 Jordanita notata males, with GC-MS validating enantiomer purity .

Q. How can this compound be synthesized enantioselectively for pheromone studies?

- Methodological Answer :

- Chiral catalysts (e.g., transition-metal complexes) or enzymatic resolution (e.g., lipases) are key for asymmetric synthesis.

- Chiral chromatography (e.g., HPLC with polysaccharide-based columns) can resolve racemic mixtures.

- The 2015 study synthesized 2-butyl 7Z-dodecenoate enantiomers via stereoselective esterification, validated by NMR and GC .

Advanced Research Questions

Q. How should a field experiment be designed to test species-specific responses to this compound enantiomers?

- Methodological Answer :

- Habitat selection : Use geographically diverse sites (e.g., 14 Italian habitats spanning Alps to Calabria) to account for ecological variability .

- Trap configuration : Deploy sticky traps baited with pure enantiomers (e.g., S-7-12, R-7-12) and mixtures. In the 2015 study, traps with S-7-12 attracted up to 38 A. mannii males in 3 days, while R-7-12 attracted J. notata .

- Controls : Include solvent-only traps and randomize trap placement to minimize bias.

- Data collection : Monitor traps at consistent intervals (e.g., 3-day cycles) and record species counts. Use statistical tools (e.g., ANOVA) to analyze attraction efficacy .

Q. How can contradictions in reported pheromone efficacy across studies be resolved?

- Methodological Answer :

- Meta-analysis : Compare results from multiple studies (e.g., Adscita vs. Jordanita responses) to identify confounding variables like enantiomer ratios or habitat conditions .

- Dose-response experiments : Test varying enantiomer ratios (e.g., 1:1 to 9:1 S:R) to determine optimal attraction thresholds. For example, A. mannii showed higher selectivity for S-7-12 in pure form but partial attraction to mixtures .

- Ecological validation : Replicate experiments across seasons or regions to assess environmental impacts (e.g., temperature, host plant availability) .

Q. Key Methodological Considerations

- Ethical compliance : Follow institutional guidelines for field studies (e.g., minimizing ecological disruption, proper waste disposal for synthetic compounds) .

- Data transparency : Report raw counts, statistical methods, and negative results to avoid publication bias .

- Cross-disciplinary collaboration : Integrate entomological, chemical, and ecological expertise to optimize experimental design .

Properties

CAS No. |

116836-55-6 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

[(2S)-butan-2-yl] butanoate |

InChI |

InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |

InChI Key |

QJHDFBAAFGELLO-ZETCQYMHSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H](C)CC |

Canonical SMILES |

CCCC(=O)OC(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.